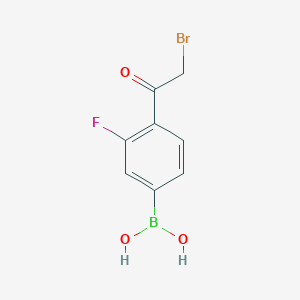

4-Bromoacetyl-3-fluorophenylboronic acid

Descripción general

Descripción

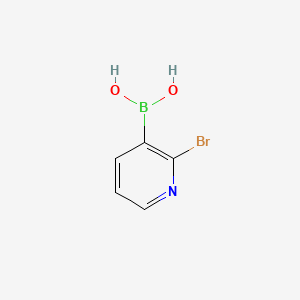

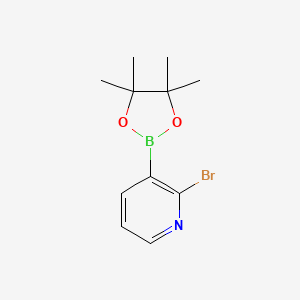

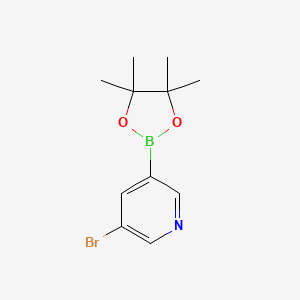

4-Bromoacetyl-3-fluorophenylboronic acid is an organic compound with the chemical formula C8H7BBrFO3. It is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its ability to inhibit the activity of certain enzymes and proteins, making it a promising candidate for the development of new drugs.

Mecanismo De Acción

Target of Action

Boronic acid derivatives, including phenylboronic acids, are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play crucial roles in the growth, progression, and metastasis of tumor cells .

Mode of Action

Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The compound’s storage temperature is mentioned to be between 2-8°c , which might suggest its stability and potential impact on bioavailability.

Result of Action

Boronic acid derivatives are known to inhibit serine protease and kinase enzymes, which can potentially affect the growth, progression, and metastasis of tumor cells .

Action Environment

The compound’s storage temperature is mentioned to be between 2-8°c , which might suggest its stability under certain environmental conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromoacetyl-3-fluorophenylboronic acid involves a multi-step synthetic route:

Starting Material: The synthesis begins with 3-fluorobenzaldehyde.

Formation of 3-Bromoaldehyde: At low temperature, 3-fluorobenzaldehyde is reacted with bromoacetic acid in the presence of boron pentachloride to form 3-bromoaldehyde.

Formation of the Target Product: 3-bromoaldehyde then reacts with boric acid to generate the target product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromoacetyl-3-fluorophenylboronic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.

Major Products

Substitution Products: Depending on the substituent introduced, various substituted phenylboronic acids can be formed.

Coupling Products: The Suzuki-Miyaura coupling reaction can produce biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

4-Bromoacetyl-3-fluorophenylboronic acid has several scientific research applications:

Medicinal Chemistry: It is used in the development of enzyme inhibitors and protein inhibitors, which can be potential therapeutic agents.

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical properties.

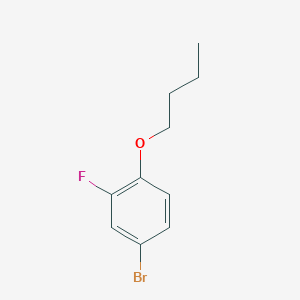

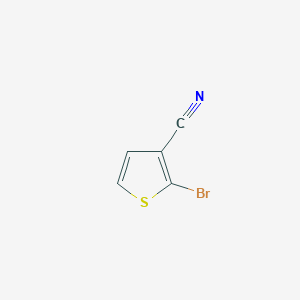

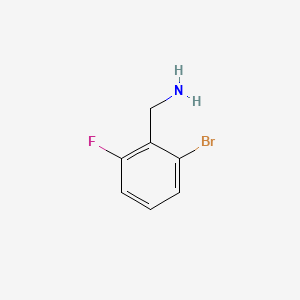

Comparación Con Compuestos Similares

Similar Compounds

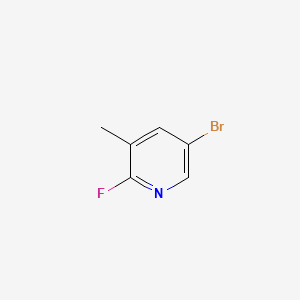

3-Fluorophenylboronic Acid: This compound is similar in structure but lacks the bromoacetyl group.

4-Formylphenylboronic Acid: Another similar compound, which has a formyl group instead of a bromoacetyl group.

Uniqueness

4-Bromoacetyl-3-fluorophenylboronic acid is unique due to the presence of both the bromoacetyl and fluorophenyl groups. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. Additionally, the compound’s ability to inhibit specific enzymes and proteins makes it particularly valuable in medicinal chemistry.

Propiedades

IUPAC Name |

[4-(2-bromoacetyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVHKBNJUHSCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)CBr)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478221 | |

| Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481725-36-4 | |

| Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloropyrido[4,3-b]pyrazine](/img/structure/B1280735.png)